4-Methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone
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Overview
Description
4-Methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C18H18N4OS and a molecular weight of 338.434 g/mol . This compound is known for its unique structure, which combines a benzothienopyrimidine core with a methoxybenzaldehyde moiety, linked by a hydrazone bond. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 4-Methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone typically involves the condensation of 4-methoxybenzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to stimulate morphological changes at the mammalian Golgi and trans-Golgi network, similar to the effects of brefeldin A . This action is thought to involve the disruption of membrane trafficking and retrograde pathways, which can protect cells from certain toxins .
Comparison with Similar Compounds
Similar compounds include:
- 4-Hydroxy-3-methoxybenzaldehyde 5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4-ylhydrazone : This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties .
- 2-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4-ylhydrazone : The presence of a methyl group can alter the compound’s reactivity and interactions .
- 6-tert-Pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-D]pyrimidin-4-ylhydrazone : The tert-pentyl group introduces steric effects that can influence the compound’s behavior in reactions .
These comparisons highlight the uniqueness of 4-Methoxybenzaldehyde 5,6,7,8-tetrahydro1
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H18N4OS/c1-23-13-8-6-12(7-9-13)10-21-22-17-16-14-4-2-3-5-15(14)24-18(16)20-11-19-17/h6-11H,2-5H2,1H3,(H,19,20,22)/b21-10+ |
InChI Key |
VYWAQJDQRSPIFL-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
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